molecular formula C14H24ClN3O2 B1398452 Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride CAS No. 1220036-40-7

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride

Cat. No.: B1398452
CAS No.: 1220036-40-7
M. Wt: 301.81 g/mol
InChI Key: LVPXKHCZSQEANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Configuration

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride (CAS 1220036-40-7) is a substituted benzoate derivative with a complex molecular architecture. Its structure comprises a central benzoate ester core functionalized with two amino groups and a dimethylaminopropyl side chain. The molecular formula is C₁₄H₂₄ClN₃O₂ , with a molecular weight of 301.81 g/mol .

Bonding and Functional Groups

  • The benzoate core features an ethyl ester group at the 1-position, an amino group (–NH₂) at the 3-position, and a secondary amine (–NH–) at the 4-position linked to a 3-(dimethylamino)propyl chain.
  • The dimethylaminopropyl moiety introduces a tertiary amine at the terminal end, contributing to the compound’s basicity and solubility in polar solvents.
  • The hydrochloride salt forms via protonation of the tertiary amine, stabilizing the molecule through ionic interactions.
Key Structural Features
Feature Description
Aromatic ring Substituted with ester and amino groups at adjacent positions
Secondary amine linkage Connects the benzoate core to the dimethylaminopropyl chain
Tertiary amine Protonated in the hydrochloride form, enhancing water solubility

The SMILES notation (CCOC(=O)C₁=CC(=C(C=C₁)NCCCN(C)C)N.Cl) and InChIKey (LVPXKHCZSQEANM-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereoelectronic properties.

Properties

IUPAC Name

ethyl 3-amino-4-[3-(dimethylamino)propylamino]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2.ClH/c1-4-19-14(18)11-6-7-13(12(15)10-11)16-8-5-9-17(2)3;/h6-7,10,16H,4-5,8-9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXKHCZSQEANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCCN(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-40-7
Record name Benzoic acid, 3-amino-4-[[3-(dimethylamino)propyl]amino]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Pharmacokinetics

It’s known that edc is water-soluble, which suggests it could have good bioavailability

Biological Activity

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, with the molecular formula C14H24ClN3O2 and a molecular weight of 301.82 g/mol, is a compound known for its significant biological activity, particularly in the field of peptide synthesis and pharmacological applications. This compound acts primarily as a carboxyl activating agent in organic synthesis, facilitating the formation of amide bonds essential for various biochemical processes.

The biological activity of this compound (often referred to as EDC) is centered around its interaction with carboxyl groups in biological molecules. The mechanism involves:

  • Formation of O-acylisourea Intermediates : EDC reacts with carboxyl groups to form reactive intermediates that can subsequently react with primary amines, leading to the formation of stable amide linkages.
  • Peptide Synthesis : This mechanism is crucial for peptide synthesis, where amide bonds are fundamental.
  • pH Influence : The reaction environment's pH significantly influences EDC's activity, with optimal conditions typically between pH 4.7 and 6.0.

Pharmacological Characterization

Research indicates that EDC may have potential therapeutic applications, particularly as a β3-adrenoceptor agonist. This activity suggests possible benefits in treating conditions such as preterm labor and other disorders associated with β3-adrenoceptor modulation.

Cytotoxicity and Genotoxicity Studies

In vitro studies have explored the cytotoxic effects of related compounds, shedding light on potential safety profiles for EDC:

  • Cytotoxic Effects : Similar compounds have shown cytotoxic activity in human lymphocyte cultures, indicating that EDC may also possess cytotoxic properties under certain conditions .
  • Genotoxic Potential : Research on structurally similar compounds has reported increased chromosomal aberrations and micronucleus formation, raising concerns about genotoxic risks associated with these types of compounds .

Comparative Analysis with Related Compounds

The following table outlines some structurally related compounds and their unique features:

Compound NameCAS NumberMolecular FormulaUnique Features
Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate1220035-46-0C13H21N3O2Shorter side chain affecting reactivity
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate890093-77-3C16H20N2O2Features a phenylethyl group altering pharmacological profile
Ethyl 4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]phenoxy}propyl) amino]cyclohexyl}benzoate hydrochlorideN/AN/ARelated to β3-adrenoceptor activity but structurally distinct

Study on Peptide Synthesis

One notable study investigated the use of EDC in synthesizing specific peptides by activating carboxylic acids. The results demonstrated that EDC effectively facilitated amide bond formation, highlighting its utility in peptide chemistry and potential pharmaceutical applications.

Safety and Toxicology Assessments

Further research focused on the safety profile of EDC and related compounds through toxicological assessments. These studies revealed that while EDC is effective in biochemical applications, caution is warranted due to potential cytotoxic and genotoxic effects observed in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group similarities with several pharmacologically relevant molecules, though structural distinctions influence physicochemical and biological properties.

Quinoline-Based Carboxamides ()

Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105, C₁₅H₂₀ClN₃O₂, MW 309.79 g/mol) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80 g/mol) feature quinoline cores with carboxamide linkages instead of benzoate esters. Key differences include:

  • Core Structure: Quinoline vs. benzoate ester.
  • Substituents: Hydroxyquinoline groups vs. ethyl ester and aliphatic amines.
  • Molecular Weight: Higher in quinoline derivatives due to fused aromatic systems. These structural variations may influence solubility, stability (ester vs. amide hydrolysis susceptibility), and receptor affinity .

Tricyclic Amines ()

Impurity standards such as Cyclobenzaprine Hydrochloride (C₂₀H₂₁ClN₂, MW 334.85 g/mol) and Amitriptyline Hydrochloride (C₂₀H₂₄ClN, MW 313.87 g/mol) possess dibenzo[a,d][7]annulene or dibenzocycloheptene fused-ring systems. Comparisons highlight:

  • Aromatic System: Tricyclic vs. monocyclic benzene.
  • Functional Groups : Secondary/tertiary amines vs. ester and primary amine.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate HCl C₁₃H₂₁ClN₃O₂ 286.79 Benzoate ester, primary/tertiary amines Synthesized
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, carboxamide, dimethylamino
Cyclobenzaprine Hydrochloride C₂₀H₂₁ClN₂ 334.85 Dibenzo[a,d][7]annulene, tertiary amine
Amitriptyline Hydrochloride C₂₀H₂₄ClN 313.87 Tricyclic dibenzocycloheptene, tertiary amine

Functional and Physicochemical Implications

  • Solubility : The hydrochloride salt and primary amine in the target compound improve aqueous solubility compared to tricyclic amines, which rely on lipophilic fused-ring systems .
  • Stability : The ethyl ester group may confer susceptibility to enzymatic hydrolysis, unlike carboxamides (e.g., SzR-105) or stable tricyclic backbones .
  • Bioactivity : While tricyclics (e.g., amitriptyline) target neurotransmitter reuptake, the target compound’s benzoate ester and amine substituents suggest divergent mechanisms, possibly as a kinase inhibitor or receptor modulator.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, and how can purity be ensured?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., substituted benzaldehydes) with ethanol and catalytic glacial acetic acid, followed by solvent evaporation and filtration . For carbodiimide-related syntheses, coupling reagents like [3-(dimethylamino)propyl]ethyl carbodiimide hydrochloride (water-soluble) are used in peptide synthesis, requiring careful stoichiometric control and purification via recrystallization or column chromatography . Purity is validated using HPLC (≥98% threshold) and structural confirmation via 1H^1H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6_6) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Proton environments (e.g., dimethylamino groups at δ 2.54 ppm) and aromatic protons confirm substitution patterns .
  • HPLC : Quantifies purity and detects impurities (e.g., unreacted intermediates) using C18 columns and UV detection .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., 722.31 g/mol for related hydrochloride salts) .

Advanced Research Questions

Q. How can synthetic yield be optimized when introducing electron-withdrawing/donating substituents?

  • Methodological Answer : Substituent effects on reaction kinetics are studied by varying benzaldehyde derivatives (e.g., electron-deficient groups may require extended reflux times). Design of Experiments (DoE) frameworks can model temperature, solvent polarity (e.g., ethanol vs. dioxane), and acid catalyst ratios to maximize yield . For example, glacial acetic acid (5 drops per 0.001 mol substrate) enhances imine formation efficiency .

Q. What strategies address stability challenges during storage and handling?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts are hygroscopic; storage in desiccators with silica gel is recommended. For freeze-dried formulations, residual solvent analysis (e.g., ethanol) via GC-MS ensures compliance with ICH guidelines .

Q. How is this compound utilized in polymer-based drug delivery systems?

  • Methodological Answer : As a functional monomer, it participates in RAFT polymerization with N-[3-(dimethylamino)propyl]methacrylamide hydrochloride to synthesize pH-responsive copolymers. Reaction conditions (e.g., 70°C, azobisisobutyronitrile initiator) are optimized for controlled molecular weight (Đ < 1.3) and low cytotoxicity (IC50_{50} > 100 µg/mL in HEK293 cells) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity (DMSO-d6_6 vs. CDCl3_3) or proton exchange rates. Use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals. For example, dimethylamino protons may shift upfield in aqueous buffers due to hydrogen bonding .

Q. What impurities are commonly observed, and how are they quantified?

  • Methodological Answer : Process-related impurities include unreacted 3-(dimethylamino)propylamine and ethyl ester byproducts. LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities (LOQ: 0.1%). For example, 3-chloro-10-[3-(dimethylamino)propyl]-9-acridanone is a known degradation product requiring orthogonal HPLC-UV validation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for hydrochloride salt formation to avoid hydrolysis .
  • Biological Studies : Use TCEP or DTT to reduce disulfide bonds in cell-based assays, ensuring the compound’s tertiary amine does not interfere with redox-sensitive pathways .
  • Safety : Adopt PPE (gloves, goggles) per H313/H333 hazards and handle in fume hoods to mitigate inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.